Monodecarboxy Ticarcilloic Acid
Description
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Properties
CAS No. |
57414-13-8 |
|---|---|
Molecular Formula |
C₁₄H₁₈N₂O₅S₂ |
Molecular Weight |
358.43 |
Synonyms |
2-[[[2-Carboxy-2-(3-thienyl)acetyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid; 2-[[(carboxy-3-thienylacetyl)amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Selection
The decarboxylation of halogenated aromatic dicarboxylic acids, as described in WO1995024373A1, provides a foundational method for producing monodecarboxylated derivatives. While the patent focuses on tetrafluoroterephthalic acid, the methodology is adaptable to ticarcilloic acid analogs. Key steps include:
-
Precursor Synthesis : Halogenated dicarboxylic acids are synthesized via hydrolysis of dinitriles. For example, 2,3,5,6-tetrafluoroterephthalic acid is obtained by hydrolyzing 2,3,5,6-tetrafluoro-terephthalodinitrile in a sulfuric-acetic acid mixture at 175°C.
-
Decarboxylation Conditions : The dicarboxylic acid is heated in a polar aprotic solvent (e.g., dimethylformamide or dimethylacetamide) at 55–75°C without metal catalysts. This selectively removes one carboxyl group, yielding the monodecarboxylated product.
Table 1: Optimized Decarboxylation Parameters
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Solvent | Dimethylacetamide | Maximizes solubility |
| Temperature | 60–70°C | Balances rate and selectivity |
| Reaction Time | 2–4 hours | Minimizes over-decarboxylation |
| Catalyst | None | Reduces side reactions |
Isolation and Purification
The product is isolated by cooling the reaction mixture, adding water to precipitate the product, and filtering. This method achieves >90% yield with <2% doubly decarboxylated byproduct.
Multi-Step Synthesis via Mixed Anhydride Intermediate
Pathway Overview (CN106967088A)
The preparation of ticarcillin sodium, as outlined in CN106967088A, involves monodecarboxy ticarcilloic acid as a transient intermediate. The synthesis proceeds through four stages:
-
Mixed Anhydride Formation :
-
Silanization of 6-APA :
-
Coupling Reaction :
-
Final Conversion to Ticarcillin Sodium :
Table 2: Critical Parameters in Mixed Anhydride Synthesis
| Step | Conditions | Yield/Purity |
|---|---|---|
| Anhydride Formation | −5°C, 1 h | 95% conversion |
| Silanization | 30°C, 2 h | Full protection |
| Coupling | 0°C, 1.5 h | 91% yield |
| Crystallization | 25°C, 2 h | 99.5% purity |
Environmental and Scalability Considerations
The CN106967088A method replaces hazardous solvents like isopropyl ether with dichloromethane and methanol, reducing environmental impact. However, dichloromethane’s toxicity necessitates stringent waste management.
Comparative Analysis of Preparation Methods
Yield and Efficiency
Industrial Applicability
-
Decarboxylation : Scalable for bulk production but limited to precursors with stable halogen substituents.
-
Mixed Anhydride : Suitable for small-scale API synthesis with stringent purity requirements.
Q & A
Q. How should researchers design longitudinal studies to assess adaptive resistance to this compound?
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